3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
This compound belongs to the diazaspiro[4.5]decene family, characterized by a unique spirocyclic core that bridges two heterocyclic moieties. Its structure includes:
- 4-Fluorophenyl group: Enhances electronegativity and metabolic stability compared to non-halogenated analogs.
- 4-Methylbenzoyl substituent: Influences lipophilicity and pharmacokinetic properties.
The spirocyclic architecture is associated with conformational rigidity, which can improve target selectivity in pharmacological contexts .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15-5-7-17(8-6-15)20(26)25-21(27)19(16-9-11-18(23)12-10-16)24-22(25)13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDRHFMUVQVRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl and p-tolyl groups. Common reagents used in these reactions include organolithium compounds, halogenated aromatics, and thiourea derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are essential to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the function of key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Key Findings from Comparative Analysis
4-Bromophenyl () introduces greater steric hindrance and polarizability, which may reduce metabolic clearance but increase molecular weight.
Pharmacokinetic Implications :
- The 4-methylbenzoyl group in the target compound balances lipophilicity (LogP ~3.2 estimated) for blood-brain barrier penetration, whereas the 4-methoxybenzoyl analog () increases polarity, likely reducing CNS activity.
Synthetic Accessibility :
- The target compound and its methylphenyl analog () are synthesized via similar routes, involving cyclization of hydrazinecarbothioamide precursors (as in ). Bromine- or methoxy-substituted analogs require additional halogenation or alkoxylation steps, complicating scalability .
Fluorine substitution may further enhance selectivity for neurological targets.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is , with a molecular weight of approximately 335.41 g/mol. The compound features a spiro structure, which contributes to its unique pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.41 g/mol |
| IUPAC Name | This compound |
Antipsychotic and Neuroprotective Effects
Research has indicated that compounds similar to this compound exhibit antipsychotic properties. For instance, studies on related diazaspiro compounds have demonstrated their efficacy in behavioral pharmacological tests predictive of antipsychotic effects, such as the suppression of self-stimulation in rat models .
The specific compound under discussion may share structural similarities with other diazaspiro derivatives that have shown reduced neurological side effects while maintaining therapeutic efficacy. This suggests potential for developing new antipsychotic medications with fewer adverse effects.
Antibacterial Activity
There is emerging evidence that compounds within the diazaspiro family possess antibacterial properties. Investigations into similar structures indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thione functional group in the structure may enhance its interaction with bacterial enzymes or receptors.
Case Studies and Experimental Findings
In a notable study, researchers evaluated the biological activity of various diazaspiro compounds, including those structurally related to this compound. The findings highlighted:
- Neuroleptic Activity : Compounds demonstrated significant neuroleptic effects with a favorable safety profile in animal models.
- Antimicrobial Efficacy : Some derivatives exhibited substantial antibacterial activity, warranting further exploration in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
